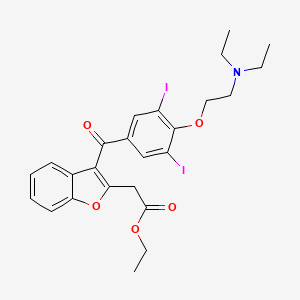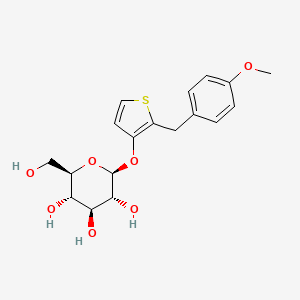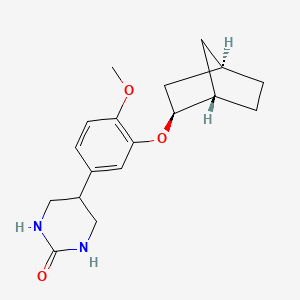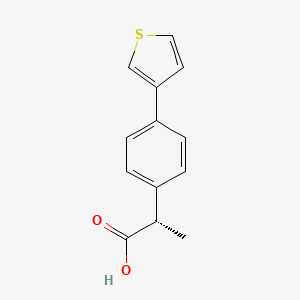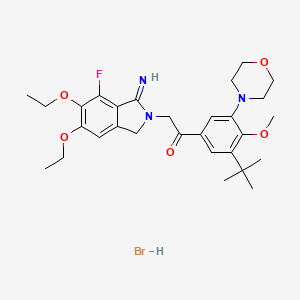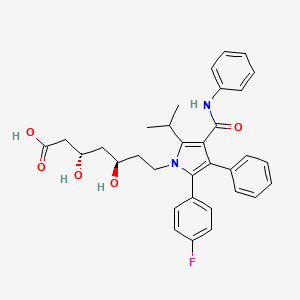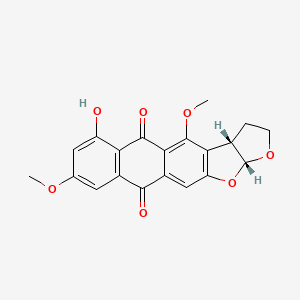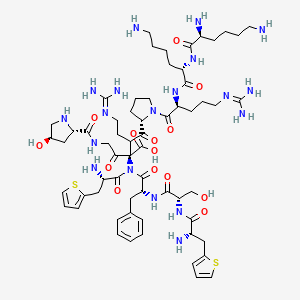
barium(2+);dioxido(dioxo)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium molybdate can be synthesized through several methods, including mechanochemical synthesis and solid-state reactions. In mechanochemical synthesis, barium carbonate (BaCO3) and molybdenum trioxide (MoO3) are mixed and milled at high speeds. This method allows for the formation of barium molybdate at room temperature . In solid-state reactions, the same starting materials are heated at 900°C for 15 hours to produce barium molybdate .
Industrial Production Methods: Industrial production of barium molybdate typically involves the solid-state reaction method due to its simplicity and scalability. The starting materials, barium carbonate and molybdenum trioxide, are mixed in stoichiometric proportions and heated to high temperatures to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Barium molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Barium molybdate can be oxidized using strong oxidizing agents under high-temperature conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions typically occur in the presence of suitable catalysts and under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state molybdenum compounds, while reduction may yield lower oxidation state molybdenum compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium molybdate is used as a catalyst in various chemical reactions due to its unique properties. It is also employed in the synthesis of other molybdenum-containing compounds .
Biology: In biological research, barium molybdate is used in the study of molybdenum’s role in biological systems. It serves as a source of molybdenum for various biochemical assays and experiments.
Medicine: Its luminescent properties make it useful in imaging techniques .
Industry: In industrial applications, barium molybdate is used in electronic and optical equipment, as well as a pigment in paints and protective coatings. It is also employed as an enamel in adhesive products for iron .
Wirkmechanismus
The mechanism of action of barium molybdate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, barium molybdate acts as a catalyst by providing active sites for the reaction to occur. Its luminescent properties are attributed to the electronic transitions within the molybdate ion (MoO42-), which emit light when excited .
Vergleich Mit ähnlichen Verbindungen
Sodium molybdate (Na2MoO4): Sodium molybdate is another molybdenum-containing compound with similar properties. It is more soluble in water compared to barium molybdate.
Calcium molybdate (CaMoO4): Calcium molybdate shares similar structural properties with barium molybdate but has different solubility and stability characteristics.
Ammonium molybdate ((NH4)6Mo7O24): Ammonium molybdate is a polyoxometalate with multiple molybdenum atoms. It is used in various industrial and research applications.
Uniqueness: Barium molybdate is unique due to its specific combination of barium and molybdenum, which imparts distinct properties such as luminescence and stability. Its applications in electronic and optical equipment, as well as its use as a pigment, highlight its versatility and importance in various fields .
Eigenschaften
IUPAC Name |
barium(2+);dioxido(dioxo)molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWGBKVFBTLCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaMoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-37-3 |
Source


|
| Record name | Barium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), barium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
